
Acoragermacrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has garnered interest due to its potential therapeutic properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acoragermacrone can be synthesized through several approaches. One notable method involves the titanium-induced intramolecular coupling of a dicarbonyl precursor, which is an effective means of preparing carbocyclic rings of all sizes . This method provides a facile route to the total synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Acorus calamus L. remains a primary method. The plant’s rhizomes are processed to isolate the compound along with other sesquiterpenes .
Análisis De Reacciones Químicas
Types of Reactions
Acoragermacrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core germacrane skeleton. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Acoragermacrone has been the subject of extensive scientific research due to its diverse applications:
Mecanismo De Acción
The mechanism of action of acoragermacrone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. These interactions lead to the compound’s observed therapeutic effects, such as neuroprotection and anticancer activity .
Comparación Con Compuestos Similares
Acoragermacrone is compared with other similar sesquiterpene ketones, such as acolamone and zederone . While these compounds share a similar core structure, this compound is unique due to its specific substitutions and the resulting biological activities. The comparison highlights its distinct properties and potential advantages in various applications.
List of Similar Compounds
- Acolamone
- Zederone
- Neoacolamone
- 7α-Hydroxyneoacolamone
Propiedades
Número CAS |
50281-45-3 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2E,6E,10S)-3,7-dimethyl-10-propan-2-ylcyclodeca-2,6-dien-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,10-11,14H,5,7-9H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
Clave InChI |
RESNWHKKMVJDFA-SCGYNDOXSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/C(=O)[C@@H](CC1)C(C)C)/C |
SMILES canónico |
CC1=CCCC(=CC(=O)C(CC1)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


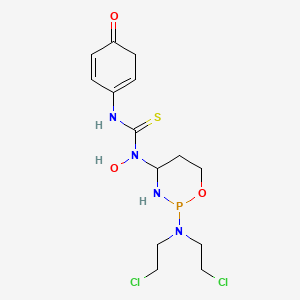
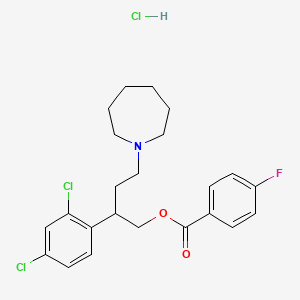
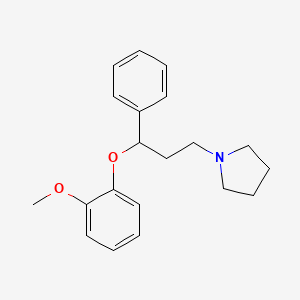
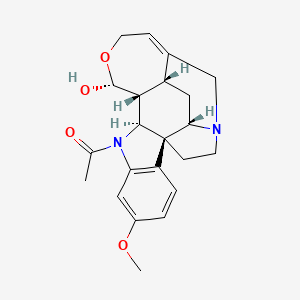
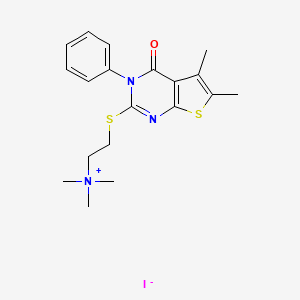
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
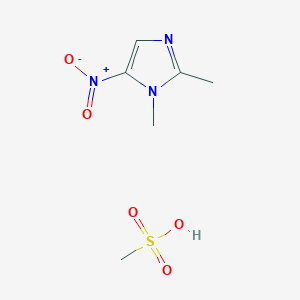

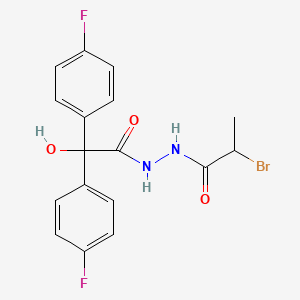

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)



